molecular formula C20H12Br2N2O2S3 B2698387 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile CAS No. 260409-96-9

3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile

Cat. No.: B2698387
CAS No.: 260409-96-9
M. Wt: 568.32
InChI Key: GADCHCRRULADMF-UHFFFAOYSA-N
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Description

3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile is a complex organic compound characterized by its unique structural features, including bromophenyl groups and an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide and nitrile precursors under acidic or basic conditions.

    Introduction of Bromophenyl Groups: The bromophenyl groups are introduced via nucleophilic substitution reactions, where bromophenyl derivatives react with the isothiazole intermediate.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often requiring specific catalysts and controlled reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl groups and isothiazole ring can form strong interactions with biological macromolecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Bis((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile
  • 3,5-Bis((2-(4-fluorophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile
  • 3,5-Bis((2-(4-methylphenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile

Uniqueness

Compared to similar compounds, 3,5-Bis((2-(4-bromophenyl)-2-oxoethyl)thio)-4-isothiazolecarbonitrile is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with biological targets and improved pharmacological properties.

Properties

IUPAC Name

3,5-bis[[2-(4-bromophenyl)-2-oxoethyl]sulfanyl]-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2N2O2S3/c21-14-5-1-12(2-6-14)17(25)10-27-19-16(9-23)20(29-24-19)28-11-18(26)13-3-7-15(22)8-4-13/h1-8H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GADCHCRRULADMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=C(C(=NS2)SCC(=O)C3=CC=C(C=C3)Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260409-96-9
Record name 3,5-BIS((2-(4-BROMOPHENYL)-2-OXOETHYL)THIO)-4-ISOTHIAZOLECARBONITRILE
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